molecular formula C12H12ClN3O2S2 B3035263 5-[(4-chlorophenyl)sulfinyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306977-03-7

5-[(4-chlorophenyl)sulfinyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide

Cat. No. B3035263
CAS RN: 306977-03-7
M. Wt: 329.8 g/mol
InChI Key: IMGYOYYSVFOHNT-UHFFFAOYSA-N
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Description

The compound “5-[(4-chlorophenyl)sulfinyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide” is a chemical compound with the molecular formula C12H12ClN3O2S2 . It is a derivative of thiadiazole, a class of organic compounds that contain a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound is synthesized in six steps. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .

Scientific Research Applications

Antiviral Activity

5-[(4-chlorophenyl)sulfinyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide and its derivatives have been studied for their antiviral properties. For example, compounds similar in structure showed anti-tobacco mosaic virus activity, indicating potential for broader antiviral applications (Chen et al., 2010).

Antimicrobial Activity

This compound has also been linked to antimicrobial effects. Synthesized derivatives have shown moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer Activity

Research has explored the antiproliferative properties of related thiadiazole derivatives. They have exhibited significant effects on tumor cells derived from cancers like rhabdomyosarcoma, medulloblastoma, glioma, breast adenocarcinoma, and lung carcinoma without being toxic to normal cells (Juszczak et al., 2008).

Carbonic Anhydrase Inhibition

Derivatives of 5-[(4-chlorophenyl)sulfinyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are critical for understanding the compound's potential application in treating conditions related to enzyme dysfunction (Bülbül et al., 2008).

Molecular Structure and Properties

Investigations into the molecular structure and electronic properties of thiadiazole derivatives help in understanding their reactivity and potential as pharmaceutical agents. Studies using techniques like density functional theory (DFT) provide insights into their structural geometry, electronic properties, and potential applications in various fields (Kerru et al., 2019).

properties

IUPAC Name

5-(4-chlorophenyl)sulfinyl-N-propylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S2/c1-2-7-14-11(17)10-12(19-16-15-10)20(18)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGYOYYSVFOHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenyl)sulfinyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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